molecular formula C22H26O6 B3935764 Methyl 4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoate

Methyl 4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoate

Cat. No.: B3935764
M. Wt: 386.4 g/mol
InChI Key: MUJUVGLXCDTWCC-UHFFFAOYSA-N
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Description

Methyl 4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoate is an organic compound with a complex structure It is characterized by the presence of multiple ether linkages and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoate typically involves multiple steps. One common method starts with the preparation of 2-methoxy-4-prop-2-enylphenol, which is then reacted with ethylene oxide to form the corresponding ethoxy derivative. This intermediate is further reacted with another equivalent of ethylene oxide to yield the diethoxy derivative. Finally, the benzoate ester is formed by reacting the diethoxy compound with methyl 4-hydroxybenzoate under esterification conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

Methyl 4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active phenolic and benzoic acid derivatives. These metabolites can then interact with various enzymes and receptors, modulating their activities and influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate
  • Methyl 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate
  • 2-methoxy-4-methylphenol

Uniqueness

Methyl 4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoate is unique due to its specific structure, which includes multiple ether linkages and a benzoate ester group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

methyl 4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-4-5-17-6-11-20(21(16-17)24-2)28-15-13-26-12-14-27-19-9-7-18(8-10-19)22(23)25-3/h4,6-11,16H,1,5,12-15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJUVGLXCDTWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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